molecular formula C7H7NO2 B13444410 4-Hydroxy-2-methylnicotinaldehyde

4-Hydroxy-2-methylnicotinaldehyde

Cat. No.: B13444410
M. Wt: 137.14 g/mol
InChI Key: DRRCTWUIWCRJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde and a suitable oxidizing agent to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the oxidation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-Hydroxy-2-methylquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

    2-Hydroxy-4-methylnicotinaldehyde: Isomer with the hydroxyl and methyl groups swapped.

    4-Hydroxy-2-methylnicotinic acid: Oxidized form of 4-Hydroxy-2-methylnicotinaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-6(4-9)7(10)2-3-8-5/h2-4H,1H3,(H,8,10)

InChI Key

DRRCTWUIWCRJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.